molecular formula C17H20N2 B3354786 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole CAS No. 61119-84-4

2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole

Cat. No. B3354786
CAS RN: 61119-84-4
M. Wt: 252.35 g/mol
InChI Key: OOWNZMAMEIOHSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a bicyclic ring system attached to an indole group via an ethenyl (vinyl) linkage . The exact configuration of the atoms within this structure would depend on the specific synthesis method used.


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the ethenyl group, which could potentially participate in addition reactions. The indole group might also influence the compound’s reactivity due to its aromatic nature .

properties

IUPAC Name

2-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-12-11-19-8-7-13(12)10-17(19)16-9-14-5-3-4-6-15(14)18-16/h2-6,9,12-13,17-18H,1,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWNZMAMEIOHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660335
Record name 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole

CAS RN

61119-84-4
Record name 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Reactant of Route 2
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Reactant of Route 3
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Reactant of Route 4
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Reactant of Route 5
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Reactant of Route 6
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole

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